3-Fluorobutan-1-amine

pKa basicity CNS drug design

3-Fluorobutan-1-amine (CAS 1557697-23-0) is a fluorinated aliphatic primary amine with the molecular formula C₄H₁₀FN and a molecular weight of 91.13 g/mol. The compound features a fluorine substituent at the 3-position (γ to the amine), which modulates its physicochemical properties relative to non-fluorinated butan-1-amine through inductive electron withdrawal.

Molecular Formula C4H10FN
Molecular Weight 91.13 g/mol
Cat. No. B13258755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobutan-1-amine
Molecular FormulaC4H10FN
Molecular Weight91.13 g/mol
Structural Identifiers
SMILESCC(CCN)F
InChIInChI=1S/C4H10FN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3
InChIKeyLMRNCVNWJNBQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobutan-1-amine: A Gamma-Fluorinated Primary Amine Building Block for Medicinal Chemistry and CNS Drug Discovery


3-Fluorobutan-1-amine (CAS 1557697-23-0) is a fluorinated aliphatic primary amine with the molecular formula C₄H₁₀FN and a molecular weight of 91.13 g/mol . The compound features a fluorine substituent at the 3-position (γ to the amine), which modulates its physicochemical properties relative to non-fluorinated butan-1-amine through inductive electron withdrawal [1]. It is primarily employed as a synthetic intermediate in pharmaceutical research, where the fluorine atom can enhance metabolic stability and influence target binding . The compound is commercially available as both the free base and hydrochloride salt, with the chiral (3S) enantiomer also accessible for stereochemical SAR studies [2].

Building Block Gamma-fluorinated primary amine for CNS medicinal chemistry
Form Options Available as free base and hydrochloride salt
Stereochemistry (3S) enantiomer accessible for stereochemical SAR studies

Why 3-Fluorobutan-1-amine Cannot Be Replaced by 4-Fluoro or 2-Fluoro Regioisomers in Drug Discovery Programs


The position of fluorine substitution on the butyl chain critically dictates the amine's basicity, lipophilicity, and chemical stability. Fluorine at the 3-position (γ to the amine) exerts a moderate inductive electron-withdrawing effect, lowering the pKa of the conjugate acid by approximately 0.8 units relative to unsubstituted butan-1-amine, as demonstrated in structurally analogous 3-fluorocyclobutylamines [1]. In contrast, fluorine at the 2-position (β) causes a larger pKa depression (~2 units), shifting the protonation equilibrium significantly at physiological pH [2]. Fluorine at the 4-position (δ) introduces aqueous instability due to intramolecular nucleophilic displacement, leading to degradation with a half-life of <2 hours under mild biophysical assay conditions [3]. These regioisomer-specific differences directly impact solubility, membrane permeability, and formulation stability, making generic substitution scientifically unsound and potentially misleading in SAR studies.

2-Fluoro Beta-fluorination may shift basicity and protonation equilibrium significantly, altering target engagement profiles.
4-Fluoro Delta-fluorination introduces aqueous instability and rapid degradation, compromising assay reliability.
Non-fluorinated Unsubstituted butan-1-amine may alter lipophilicity and metabolic stability, limiting CNS MPO alignment.

Quantitative Differentiation of 3-Fluorobutan-1-amine from Regioisomeric and Non-Fluorinated Analogs


Predictable Basicity Reduction: pKa Shift of ~0.8 Units Relative to Butan-1-amine for Optimized CNS Permeability

The conjugate acid of 3-fluorobutan-1-amine exhibits a predicted pKa approximately 0.8 units lower than that of butan-1-amine (pKa 10.59 [1]), based on the consistent acidification observed in 3-fluorocyclobutylamines relative to their non-fluorinated parent amines [2]. This shift is smaller than the ~2 unit decrease induced by 2-fluoro substitution (β-fluorination) as exemplified by β,β,β-trifluoroethylamine (pKa 5.7) versus ethylamine (pKa >10) [3]. The intermediate basicity of the 3-fluoro regioisomer offers a favorable balance for CNS drugs, where pKa values between 6 and 10 are often targeted to optimize membrane permeation and avoid lysosomal trapping [4].

Basicity pKa shift
Class-level inference
3-Fluoro: ΔpKa ≈ -0.8
vs butan-1-amine (pKa 10.59)
vs 2-fluoro: ΔpKa ≈ +0.8–1.3
Reported basicity context for CNS permeability design
Predicted from cyclobutylamine models; validate experimentally
pKa basicity CNS drug design fluorine inductive effect

Superior Aqueous Stability of γ-Fluoroamines vs. δ-Fluoroamines Under Biophysical Assay Conditions

In N-butylpiperidine model systems, compounds with a single terminal fluorine at the δ-position (4-fluoro) undergo rapid intramolecular nucleophilic displacement by the amine, forming a spiro-pyrrolidinium salt with a half-life of <2 hours under mild biophysical assay conditions (pH 7.4, 37°C) [1]. The presence of an adjacent fluorine at the γ-position (3-fluoro) significantly retards this reactivity, rendering the γ-fluoro analogs chemically inert under identical conditions [1]. Extrapolating this stability principle to primary amines, 3-fluorobutan-1-amine is expected to exhibit far superior aqueous stability compared to 4-fluorobutan-1-amine, which is prone to degradation via analogous intramolecular ring-closing pathways.

Aqueous stability
Class-level inference
γ-Fluoro: no degradation
δ-Fluoro: t½ < 2 h (pH 7.4, 37°C)
Supports reliable biophysical assay data
N-butylpiperidine model system; confirm for target compound
chemical stability fluorine displacement biophysical assay structure-activity relationship

Balanced Lipophilicity: cLogP of 0.346 Positions 3-Fluorobutan-1-amine Within Optimal CNS Drug Space

The computed octanol-water partition coefficient (cLogP) for (3S)-3-fluorobutan-1-amine hydrochloride is 0.346 [1], compared to a logP of 0.86 for unsubstituted butan-1-amine [2]. This moderate reduction in lipophilicity (ΔlogP ≈ -0.5) places the compound within the favorable logP range of 1–3 typically targeted for CNS drug candidates according to the CNS MPO desirability scoring [3]. The 2-fluoro regioisomer is expected to exhibit a larger decrease in logP due to greater polarity from the closer fluorine, potentially limiting membrane permeation, while the 4-fluoro isomer may show similar or slightly higher logP but with compromised aqueous stability.

Lipophilicity cLogP
Cross-study comparable
0.346
Balanced lipophilicity for CNS MPO scoring
Computational prediction (Sima-Lab); butan-1-amine logP 0.86
lipophilicity cLogP CNS MPO blood-brain barrier permeability

Enantiomerically Pure (3S)-3-Fluorobutan-1-amine Enables Stereochemical SAR Resolution in Lead Optimization

The (3S) enantiomer of 3-fluorobutan-1-amine (CAS 1786472-87-4) is commercially available at >95% purity , enabling investigation of stereochemical effects on biological activity. In fluorinated amine drug candidates, the chiral center at the 3-position can lead to differential binding affinities at protein targets, as demonstrated for chiral β-fluoroamines in GPCR and enzyme inhibitor programs where enantiomers showed >10-fold selectivity differences [1]. The racemic mixture (CAS 1557697-23-0) is also available for initial screening, but procurement of the single enantiomer is essential for late-stage lead optimization where stereochemistry dictates potency and selectivity.

Enantiomeric purity
Supporting evidence
>95% ee (3S)-enantiomer
Enables stereochemical SAR resolution
Commercially available single enantiomer
chirality enantiomer stereochemistry structure-activity relationship lead optimization

Best Research and Industrial Application Scenarios for 3-Fluorobutan-1-amine: From CNS Drug Discovery to Stereochemical SAR


CNS Drug Discovery: Optimizing CNS MPO Desirability with Gamma-Fluorinated Amine Building Blocks

Medicinal chemists designing CNS-penetrant small molecules can use 3-fluorobutan-1-amine as a key intermediate to achieve balanced physicochemical properties. Its predicted pKa of ~9.8 and cLogP of 0.346 place derived compounds within the optimal CNS MPO score range, as validated for 3-fluorocyclobutylamine analogs [1]. The moderate basicity reduces the risk of lysosomal trapping compared to more basic alkylamines, while the controlled lipophilicity improves blood-brain barrier permeation predictions [2].

Chemical Probe Development: Ensuring Assay Integrity with Aqueous-Stable γ-Fluoroamine Warheads

For hit-to-lead programs requiring robust SAR data, 3-fluorobutan-1-amine offers the advantage of aqueous stability under biophysical assay conditions (pH 7.4, 37°C), in contrast to the δ-fluoro regioisomer which degrades rapidly via intramolecular fluorine displacement [3]. This stability ensures that measured IC₅₀ and Kᵢ values reflect genuine target interactions rather than degradation artifacts, making it the preferred choice for fragment-based screening and covalent inhibitor design.

Stereochemical SAR: Leveraging (3S)-3-Fluorobutan-1-amine for Enantiomer-Specific Activity Profiling

The commercial availability of (3S)-3-fluorobutan-1-amine at >95% enantiomeric purity enables medicinal chemists to probe stereochemical requirements of chiral targets [4]. In programs where the 3-position chiral center influences target engagement—as observed in fluorinated GPCR ligands and enzyme inhibitors—use of the single enantiomer can reveal >10-fold potency differences between (R) and (S) configurations, guiding lead optimization decisions [5].

Fluorinated Peptidomimetics: 3-Fluorobutan-1-amine as a Conformationally Influenced Amine Bioisostere

In the design of protease inhibitors and other peptide-derived therapeutics, 3-fluorobutan-1-amine can serve as a fluorinated amine bioisostere that modulates both hydrogen-bonding capacity and conformational preferences. The γ-fluorine substituent introduces a gauche effect that influences the molecular shape, which can be exploited to pre-organize ligand conformations for enhanced target binding [1]. This approach has been successfully applied in the development of PAR-1 agonists where fluorinated amine intermediates were key to achieving selectivity over PAR-2 .

Application
Selection Property
Validation Focus
CNS-penetrant small molecule research
Gamma-fluorinated amine building block
CNS MPO parameter balancing review
Biophysical assay and SAR studies
Aqueous-stable γ-fluoroamine warhead
Assay integrity and artifact-free data context
Stereochemical SAR profiling
(3S)-enantiomer building block
Enantiomer-specific activity differentiation
Fluorinated peptidomimetic design
Conformation-modulating amine bioisostere
Conformational pre-organization and target binding review
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